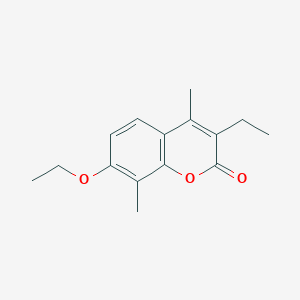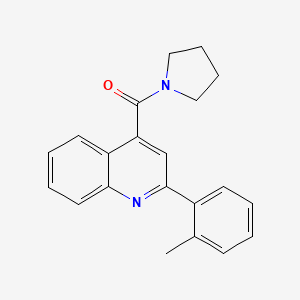![molecular formula C15H14BrNO B5819444 1-(4-bromophenyl)-2-[(2-methylphenyl)amino]ethanone](/img/structure/B5819444.png)
1-(4-bromophenyl)-2-[(2-methylphenyl)amino]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-bromophenyl)-2-[(2-methylphenyl)amino]ethanone, also known as 4-BMC, is a synthetic cathinone and a designer drug. It is a stimulant that affects the central nervous system and has been found in some illicit drug markets. The purpose of
Wirkmechanismus
The mechanism of action of 1-(4-bromophenyl)-2-[(2-methylphenyl)amino]ethanone is not fully understood, but it is believed to act as a dopamine and serotonin reuptake inhibitor. It also has affinity for the norepinephrine transporter. These actions lead to an increase in the levels of dopamine, serotonin, and norepinephrine in the brain, which can result in the stimulant effects of 1-(4-bromophenyl)-2-[(2-methylphenyl)amino]ethanone.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-bromophenyl)-2-[(2-methylphenyl)amino]ethanone include an increase in heart rate, blood pressure, and body temperature. It can also cause pupil dilation, sweating, and dry mouth. In addition, it can lead to feelings of euphoria, increased sociability, and enhanced sexual arousal. However, it can also cause anxiety, paranoia, and agitation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(4-bromophenyl)-2-[(2-methylphenyl)amino]ethanone in lab experiments include its availability, low cost, and ease of synthesis. However, its use is limited by its potential for abuse and its lack of specificity for dopamine and serotonin transporters.
Zukünftige Richtungen
Future research on 1-(4-bromophenyl)-2-[(2-methylphenyl)amino]ethanone could focus on its potential as a treatment for certain psychiatric disorders such as depression and anxiety. It could also be used to study the effects of dopamine and serotonin reuptake inhibitors on the brain. In addition, further research could be conducted to determine the long-term effects of 1-(4-bromophenyl)-2-[(2-methylphenyl)amino]ethanone on the brain and body.
Conclusion:
In conclusion, 1-(4-bromophenyl)-2-[(2-methylphenyl)amino]ethanone is a synthetic cathinone that has been used in scientific research to study its effects on the central nervous system. Its mechanism of action involves the inhibition of dopamine and serotonin reuptake, which can lead to stimulant effects. While it has advantages for lab experiments, its use is limited by its potential for abuse and lack of specificity. Future research could focus on its potential as a treatment for psychiatric disorders and its long-term effects on the brain and body.
Synthesemethoden
The synthesis of 1-(4-bromophenyl)-2-[(2-methylphenyl)amino]ethanone involves the reaction of 4-bromobenzaldehyde with 2-methylphenylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is a white crystalline powder that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
1-(4-bromophenyl)-2-[(2-methylphenyl)amino]ethanone has been used in scientific research to study its effects on the central nervous system. It has been found to have similar effects to other cathinones such as methcathinone and mephedrone. Studies have shown that 1-(4-bromophenyl)-2-[(2-methylphenyl)amino]ethanone can induce hyperactivity, stereotypy, and locomotor activity in rodents.
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-2-(2-methylanilino)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO/c1-11-4-2-3-5-14(11)17-10-15(18)12-6-8-13(16)9-7-12/h2-9,17H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBEWQLSLKACAHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NCC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-chloro-3-[(2-thienylsulfonyl)amino]benzoate](/img/structure/B5819364.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzenesulfonamide](/img/structure/B5819377.png)

![4-({2-[(4-chlorobenzyl)oxy]benzyl}amino)phenol](/img/structure/B5819384.png)

![2-(2,4-dichlorophenyl)-N'-[(4-methoxy-3-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5819390.png)
![2-[(aminocarbonothioyl)(3,4-dimethylphenyl)carbonohydrazonoyl]benzoic acid](/img/structure/B5819398.png)


![methyl 4-methyl-2-[(4-nitrobenzoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B5819423.png)
![3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5819434.png)
![N-{3,5-dichloro-2-[(3-methylbenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5819445.png)
![3-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}benzoic acid](/img/structure/B5819448.png)
![N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-2-pyridinecarbohydrazide](/img/structure/B5819461.png)